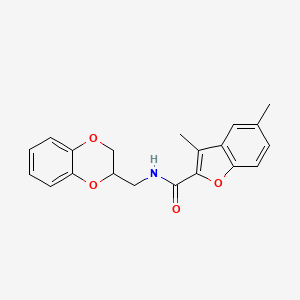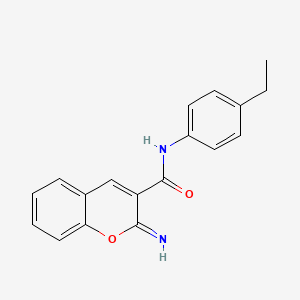![molecular formula C15H12ClF3N2O3 B6090766 3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B6090766.png)
3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is a complex organic compound that features a trifluoromethyl group, a morpholine ring, and a pyrrole-2,5-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions.
Morpholine Ring Formation: The morpholine ring can be introduced through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring can interact with various enzymes or receptors, modulating their activity. The pyrrole-2,5-dione core may participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 3-chloro-4-(4-piperidinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
- 3-chloro-4-(4-pyrrolidinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Uniqueness
3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
IUPAC Name |
3-chloro-4-morpholin-4-yl-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3/c16-11-12(20-4-6-24-7-5-20)14(23)21(13(11)22)10-3-1-2-9(8-10)15(17,18)19/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLCCBNPHVPJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6090685.png)

![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6090706.png)
![2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6090712.png)
![5-[(isopropyl{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6090716.png)
![2-{4-[3-(5-methyl-2-furyl)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6090721.png)
![2-[{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B6090731.png)
![2-phenyl-1-[1-(tetrahydro-2H-pyran-4-ylacetyl)-4-piperidinyl]ethanol](/img/structure/B6090737.png)
![N-(3-chloro-4-methoxyphenyl)-3-[methyl(2-pyridin-2-ylethyl)amino]piperidine-1-carboxamide](/img/structure/B6090740.png)
![N-(2,4-difluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B6090747.png)
![2-methyl-6-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6090752.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B6090770.png)

![5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6090785.png)
